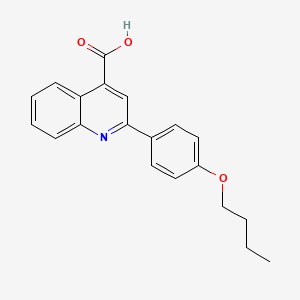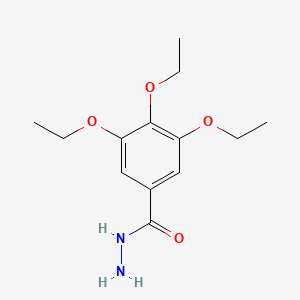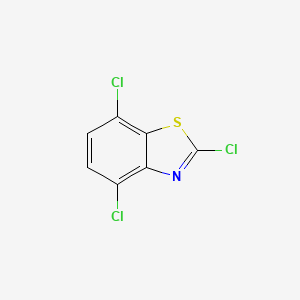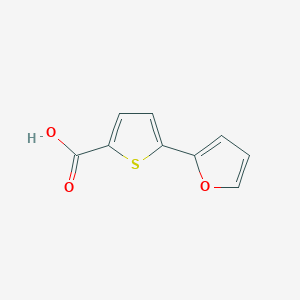
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid
説明
®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a 2-chlorophenyl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 2-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the corresponding alcohol. This alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Final Product Formation: The final step involves the coupling of the protected amino acid with the 2-chlorophenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to the corresponding alcohol, and the alcohol can be oxidized back to the carboxylic acid.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
科学的研究の応用
®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions. The 2-chlorophenyl group can participate in various interactions, including hydrophobic interactions and π-π stacking, which are important in biological systems. The compound can also act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions.
類似化合物との比較
Similar Compounds
®-3-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.
®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine substituent on the phenyl ring.
®-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Has the chlorine substituent at the 4-position instead of the 2-position.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the 2-chlorophenyl group. This combination provides specific reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
(3R)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKHFGREKMCWAU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375870 | |
| Record name | (R)-N-Boc-2-Chloro-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500789-05-9 | |
| Record name | (βR)-2-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-N-Boc-2-Chloro-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)










![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)


